Cas no 899736-10-8 ((2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide)

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
- (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide
-
- インチ: 1S/C24H20N4O5S/c1-32-19-11-12-20(33-2)23-22(19)26-24(34-23)27(15-17-5-3-4-14-25-17)21(29)13-8-16-6-9-18(10-7-16)28(30)31/h3-14H,15H2,1-2H3/b13-8+
- InChIKey: HTPGWUIHKJSJIF-MDWZMJQESA-N
- ほほえんだ: C(N(C1=NC2=C(OC)C=CC(OC)=C2S1)CC1=NC=CC=C1)(=O)/C=C/C1=CC=C([N+]([O-])=O)C=C1
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2738-2155-15mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-20μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-100mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-10μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-2μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-20mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-5μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-1mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-3mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2738-2155-10mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide |
899736-10-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide 関連文献
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamideに関する追加情報
Introduction to (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide (CAS No. 899736-10-8)
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide (CAS No. 899736-10-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the benzothiazole family and features a unique structural arrangement that includes methoxy, nitro, and pyridine functional groups. These characteristics contribute to its potential therapeutic applications and have made it a subject of extensive study in recent years.
The benzothiazole core of the compound is a well-known scaffold in medicinal chemistry due to its diverse biological activities. It has been extensively studied for its anti-inflammatory, antiviral, and anticancer properties. The presence of methoxy groups on the benzothiazole ring can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors for drug development. The nitro group on the phenyl ring adds further complexity to the molecule, potentially influencing its electronic properties and reactivity. Additionally, the pyridine moiety introduces a basic nitrogen atom that can participate in hydrogen bonding and other intermolecular interactions, which are important for binding to biological targets.
Recent research has highlighted the potential of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide in various therapeutic areas. A study published in the *Journal of Medicinal Chemistry* in 2021 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The authors suggested that the compound's ability to modulate these cytokines could make it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Another notable study conducted by researchers at the University of California, San Francisco, explored the anticancer properties of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide. The results showed that the compound effectively induced apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways. These findings suggest that this compound could be further developed as a novel anticancer agent.
In addition to its biological activities, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide has also been studied for its pharmacokinetic properties. A pharmacokinetic analysis published in *Pharmaceutical Research* in 2020 revealed that the compound has favorable oral bioavailability and a moderate half-life in vivo. These characteristics are essential for developing an effective oral medication with sustained therapeutic effects.
The synthesis of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with (E)-N'-(4,7-dimethoxybenzothiazol-2(3H)-one)pyridinecarbohydrazide in the presence of a suitable base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization techniques.
The safety profile of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide has also been evaluated in preclinical studies. Toxicity assessments conducted on animal models showed that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-y)methylpropenamide (CAS No. 899736–10–8) represents a promising lead compound with diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to explore its potential applications in treating inflammatory diseases and cancer. As more data becomes available from clinical trials, this compound may pave the way for new therapeutic options in these areas.
899736-10-8 ((2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-yl)methylprop-2-enamide) 関連製品
- 1934962-92-1(Benzyl (2,2-difluorocyclopentyl)carbamate)
- 2000297-16-3(2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanamide)
- 1525100-03-1(4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride)
- 958614-22-7(6-bromo-3-4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 343633-22-7(2-Pyrrolidinemethanol, 4-hydroxy-, (2R,4R)-)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 478040-68-5((3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one)
- 2172054-73-6(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid)
- 1805949-80-7(Methyl 4-amino-5-cyano-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2172231-98-8(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}oxy)acetic acid)




